N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which combines a thiazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
The primary targets of N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are targeted due to their rapid division and potential to form tumors .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the inhibition of key enzymes within the cancer cells . The compound’s structural similarity to purine allows it to effectively bind to biological targets .
Biochemical Pathways
The compound affects the biochemical pathways of cancer cells by inhibiting the function of key enzymes. This inhibition disrupts the normal cell division process, leading to the death of the cancer cells . The compound’s active methylene group (C2H2) is highly reactive towards various electrophilic reagents, making it an effective tool for functionalization .
Pharmacokinetics
The compound’s high reactivity suggests that it may have a significant impact on bioavailability
Result of Action
The compound exhibits potent cytotoxic activity against cancer cells . Specifically, it has been shown to have an IC50 value of 3.1±0.4 µM against A549 and an IC50 value of 9.8±0.4 µM against HeLa cell line . Additionally, it has an IC50 value of 6.8±0.7 µM against MCF-7 . These results indicate that the compound is effective at inhibiting the growth of these cancer cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules in the environment can affect the compound’s reactivity . Additionally, the compound’s efficacy and stability may be influenced by factors such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, chloroacetic acid, or terminal alkynes under specific conditions . The reaction conditions often include the use of bases such as anhydrous potassium carbonate or triethylamine in solvents like methanol, ethanol, tetrahydrofuran, or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolo[3,2-a]pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazolopyrimidine derivatives such as:
- 2-(arylmethylidene)-[1,3]thiazolo[3,2-a]pyrimidines
- 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to inhibit topoisomerase II and COX enzymes makes it a promising candidate for anticancer and anti-inflammatory therapies .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-9-4-5-12(6-10(9)2)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNHYDOQJRPWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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